4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a 3,4-dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine is then reacted with 3,4-dimethylbenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine. This intermediate is subsequently coupled with a pyrimidine derivative through an etherification reaction to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
- 4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyridine
- 4-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-3-yl]oxy}benzene
Comparison: Compared to similar compounds, 4-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-5-6-16(10-14(13)2)24(21,22)20-9-3-4-15(11-20)23-17-7-8-18-12-19-17/h5-8,10,12,15H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDAHIGZDKABJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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